molecular formula C₁₂₃H₂₁₅N₃₉O₂₈S B612571 PACAP-38 (16-38), human, mouse, rat CAS No. 144025-82-1

PACAP-38 (16-38), human, mouse, rat

Cat. No.: B612571
CAS No.: 144025-82-1
M. Wt: 2720.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PACAP-38 (16-38), human, mouse, rat is a potent activator of cAMP formation . It demonstrates potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production .


Synthesis Analysis

The synthesis of this compound involves the use of peptide solubility and storage guidelines . The peptide’s length and overall charge are calculated, and then the peptide is dissolved in a suitable solvent .


Molecular Structure Analysis

The molecular weight of this compound is 2720.33 . Its formula is C123H215N39O28S . The sequence of this peptide is Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH2 .


Chemical Reactions Analysis

This compound demonstrates potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production . It is a potent activator of cAMP formation .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 2720.33 . Its formula is C123H215N39O28S . The peptide is soluble in water .

Scientific Research Applications

1. Role in Pancreatic Function

PACAP-38 has been identified in nerve fibers of the pancreas in both mice and rats, influencing insulin and glucagon secretion. This peptide augments basal and carbachol-stimulated glucagon secretion in mice, demonstrating its significant role in pancreatic function (Fridolf, Sundler, & Ahrén, 1992).

2. Presence in the Central Nervous System

PACAP-38 is found in various areas of the brain and the spinal cord across different species, including rats, chickens, and fishes. This highlights its widespread presence in the central nervous system and potential roles in various neurological functions (Jakab et al., 2004).

3. Impact on Blood Vessels and Headaches

Studies have shown that PACAP-38 causes sustained vasodilation of the middle meningeal artery in rats. This effect is potentially linked to mast cells, indicating a role in vascular headaches and migraine mechanisms (Bhatt, Gupta, Olesen, & Jansen-Olesen, 2014).

4. Gastrointestinal Effects

In the gastrointestinal tract, PACAP-38 is present in nerve fibers and is believed to have diverse functions due to its origin from both intrinsic and extrinsic nerve fibers. This suggests a significant role in various gastrointestinal processes (Hannibal et al., 1997).

5. Role in Nociception and Pain

PACAP-38 has been found to have varying effects on nociception in rats and mice. It can inhibit inflammatory mechanical allodynia and thermal hyperalgesia, indicating a role in modulating pain perception (Sandor et al., 2009).

6. Influence on Neurobehavioral Development

PACAP-38 has shown to impact the development of neonatal behavior in rats. It accelerates facial development and certain neurological signs, pointing towards its neurotrophic effects (Reglödi, Kiss, Tamas, & Lengvári, 2003).

7. Neuroprotective Actions

PACAP-38 has been demonstrated to protect cerebellar granule neurons from apoptosis by activating the MAP kinase pathway, suggesting its potential in neuroprotection (Villalba, Bockaert, & Journot, 1997).

8. Protective Effects in Parkinson’s Disease

In the context of Parkinson’s Disease, PACAP-38 has shown protective effects against salsolinol-induced toxicity in dopaminergic cells. This suggests its potential therapeutic application in neurodegenerative diseases (Brown, Tamas, Reglödi, & Tizabi, 2013).

9. Impact on Sympathetic Preganglionic Neurons

PACAP-38 has been found to exert an excitatory effect on rat sympathetic preganglionic neurons, indicating a role in regulating sympathetic nervous system activities (Lai, Wu, Lin, & Dun, 1997).

10. Immunological and Hormonal Effects

PACAP-38 can modulate immune and hormonal responses, highlighting its potential in influencing various physiological systems and conditions like inflammation (Bik et al., 2006).

Mechanism of Action

PACAP-38 (16-38), human, mouse, rat demonstrates potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production . PACAP is a potent activator of cAMP formation .

Properties

IUPAC Name

2-amino-N-[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCPZMLQNUITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H215N39O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2720.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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